molecular formula C18H15ClN2O4 B11569022 Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Cat. No.: B11569022
M. Wt: 358.8 g/mol
InChI Key: VHICCYNTDKQCGX-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves the reaction of 4-chlorobenzohydrazide with ethyl 4-formylbenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
  • Mthis compound
  • Propyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents .

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate

InChI

InChI=1S/C18H15ClN2O4/c1-2-23-18(22)13-5-9-15(10-6-13)24-11-16-20-17(21-25-16)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3

InChI Key

VHICCYNTDKQCGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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